molecular formula C18H19N3O3 B5508962 1-(3-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

1-(3-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5508962
M. Wt: 325.4 g/mol
InChI Key: HIKIJCJCAFGIRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves complex reactions that provide insight into the flexibility and reactivity of these compounds. For instance, the reductive amination, amide hydrolysis, and N-alkylation steps are critical in the synthesis of various piperazine derivatives with significant pharmacological activities (Li Guca, 2014).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including X-ray diffraction studies, offers insights into their conformation and the impact of substituents on their overall geometry. For example, compounds with a methoxyphenyl moiety often exhibit specific crystalline structures and hydrogen bonding patterns that are crucial for their biological activity and supramolecular assembly (K. Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives engage in a range of chemical reactions, with their reactivity influenced by the substituents on the piperazine ring. These reactions are essential for the synthesis of various compounds with potential pharmacological properties. For example, the reactivity of the piperazine moiety with halogenated compounds can lead to the formation of new derivatives with distinct chemical properties (S. Vartale et al., 2008).

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Research has demonstrated the synthesis of new pyridine derivatives, including those related to the piperazine class, showing variable and modest activity against investigated strains of bacteria and fungi. These findings highlight the potential of piperazine derivatives in contributing to the development of new antimicrobial agents. The structural modifications of these compounds allow for the exploration of their antimicrobial efficacy, providing a foundation for further drug development in this area (Patel, Agravat, & Shaikh, 2011).

Drug Design and Receptor Targeting

The compound and its related derivatives have been explored for their potential in drug design, specifically targeting dopamine receptors. The design of G protein-biased dopaminergic ligands based on structural modifications demonstrates the compound's utility in generating novel therapeutics. This is significant for conditions such as psychosis and related disorders, where dopamine receptor partial agonists can offer therapeutic benefits. The structural flexibility of the piperazine core facilitates the fine-tuning of functional properties, thus enabling the creation of compounds with desired biological activities (Möller et al., 2017).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from piperazine and its analogs showcases the chemical versatility and potential for creating new molecules with significant biological activities. These activities include anti-inflammatory and analgesic properties, highlighting the broad spectrum of therapeutic areas where these compounds could be applied. The detailed chemical analysis and structural elucidation of these compounds underscore the importance of chemical synthesis in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Activity Exploration

The exploration of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the therapeutic potential of piperazine derivatives beyond antimicrobial activity. These compounds' synthesis and evaluation for inhibiting HIV-1 reverse transcriptase activity highlight the broader pharmacological applications of piperazine-based molecules, including their role in antiviral therapies (Romero et al., 1994).

properties

IUPAC Name

(3-methoxyphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-6-2-4-14(12-16)17(22)20-8-10-21(11-9-20)18(23)15-5-3-7-19-13-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKIJCJCAFGIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzoyl)-4-(pyridine-3-carbonyl)piperazine

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